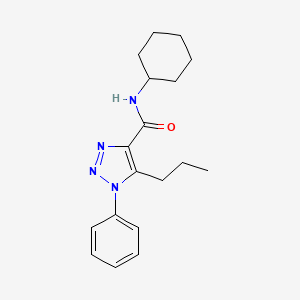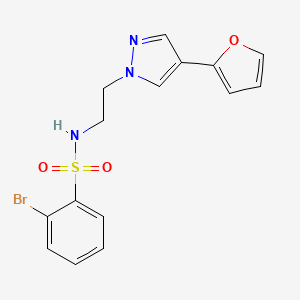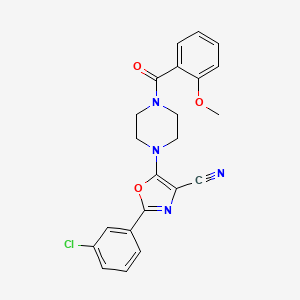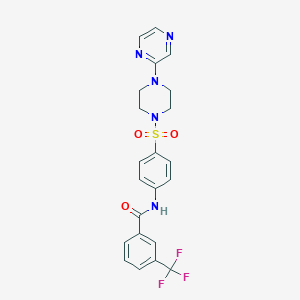![molecular formula C14H14N4OS B2473293 1,5-diamino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one CAS No. 327103-33-3](/img/structure/B2473293.png)
1,5-diamino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-diamino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one, also known as MTX-211, is a novel compound with potential applications in the field of medicinal chemistry. This compound belongs to the family of thiazole-containing heterocycles and has been synthesized using various methods.
科学研究应用
1,5-diamino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one has shown promising results in various scientific research applications. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of drug-resistant cancer cells and induce apoptosis. In addition, this compound has been reported to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases.
作用机制
The mechanism of action of 1,5-diamino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is not fully understood. However, it has been reported to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription. This inhibition leads to DNA damage and cell death. This compound has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells. This compound has also been reported to exhibit anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of inflammatory diseases. In addition, this compound has been shown to inhibit the growth of drug-resistant cancer cells, making it a potential candidate for the treatment of drug-resistant cancers.
实验室实验的优点和局限性
1,5-diamino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one has several advantages for lab experiments. It is a novel compound with potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, there are also limitations to using this compound in lab experiments. The synthesis of this compound is a multi-step process that requires careful optimization to obtain high yields and purity. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for the research and development of 1,5-diamino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one. One direction is to further investigate the mechanism of action of this compound to better understand its anticancer activity. Another direction is to optimize the synthesis of this compound to improve its yield and purity. Additionally, future research can focus on the development of drug delivery systems for this compound to improve its efficacy and reduce its toxicity. Overall, this compound has shown promising results in various scientific research applications, and further research is needed to fully explore its potential in the field of medicinal chemistry.
In conclusion, this compound is a novel compound with potential applications in the field of medicinal chemistry. The synthesis of this compound is a multi-step process that requires careful optimization to obtain high yields and purity. This compound has shown promising results in various scientific research applications, including anticancer, anti-inflammatory, and antioxidant activities. The mechanism of action of this compound is not fully understood, and further research is needed to fully explore its potential. Overall, this compound has several advantages for lab experiments, and further research is needed to fully explore its potential in the field of medicinal chemistry.
合成方法
1,5-diamino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one has been synthesized using various methods, including the reaction of 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid with thionyl chloride, followed by reaction with ethylenediamine and cyclization with acetic anhydride. Overall, the synthesis of this compound is a multi-step process that requires careful optimization to obtain high yields and purity.
属性
IUPAC Name |
1-amino-5-imino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-8-2-4-9(5-3-8)10-7-20-14(17-10)12-11(19)6-18(16)13(12)15/h2-5,7,15,19H,6,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFGWZPSPJFZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2473211.png)

![1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole](/img/structure/B2473213.png)
![{2-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methanamine](/img/structure/B2473214.png)
![3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2473216.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2473217.png)



![2-{4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2473226.png)


